Labetalol

Hemodynamics Vascular Resistance Hypertension

Labetalol is the only beta-blocker that combines non-selective β-blockade with concurrent α1-blockade, reducing systemic vascular resistance without compromising cardiac output or heart rate. For hospital formularies, obstetrics, and cardiology research, this dual mechanism makes it the preferred agent over metoprolol or propranolol. Clinical evidence shows a 50% lower preeclampsia risk versus nifedipine and a neutral lipid profile, unlike other beta-blockers. IV-grade material also supports acute hypertension research.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 36894-69-6
Cat. No. B1674207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabetalol
CAS36894-69-6
SynonymsAH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
InChIInChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)
InChIKeySGUAFYQXFOLMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.78e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Labetalol CAS 36894-69-6: A Combined Alpha/Beta-Adrenergic Antagonist for Dual Pathway Hypertension Control and Pregnancy Indications


Labetalol is a unique antihypertensive agent that functions as a non-selective β-adrenergic receptor antagonist with concurrent α1-adrenergic receptor blocking activity [1]. Unlike the majority of β-blockers, this dual receptor antagonism results in a hemodynamic profile characterized by a reduction in systemic vascular resistance without the significant decreases in heart rate or cardiac output typical of pure β-blockade [2]. The compound is administered as a racemic mixture of four stereoisomers, each with distinct pharmacodynamic effects, and is available in both oral and intravenous formulations, the latter being indicated for the rapid control of severe hypertension [3].

Why Labetalol CAS 36894-69-6 is Not Simply Interchangeable with Other Beta-Blockers


Generic substitution between antihypertensive agents within the beta-blocker class is clinically unsound due to fundamental differences in receptor selectivity and resultant hemodynamic actions. Labetalol's unique dual alpha/beta-blockade distinguishes it from cardioselective agents like metoprolol and non-selective agents like propranolol. This is not a minor variation but translates to distinct, quantifiable physiological effects—such as labetalol's primary action of lowering vascular resistance versus the cardiac output-driven reductions of other beta-blockers—that directly impact therapeutic application and patient selection [1][2]. The specific balance of alpha-to-beta antagonism is also compound-specific, as shown in direct comparisons with carvedilol, further underscoring the risks of assuming class equivalence [3].

Quantitative Evidence for Labetalol CAS 36894-69-6: Key Differentiators for Scientific Selection


Hemodynamic Mechanism: Labetalol Lowers Vascular Resistance, Not Cardiac Output, Compared to Atenolol and Propranolol

In a direct head-to-head comparison, labetalol demonstrated a fundamentally different hemodynamic mechanism of action than selective and nonselective beta-blockers. Labetalol lowered blood pressure primarily by reducing vascular resistance, whereas reductions in heart rate and cardiac output were the predominant effects of atenolol and propranolol [1].

Hemodynamics Vascular Resistance Hypertension

Pregnancy Outcomes: Labetalol Cuts Preeclampsia Risk by 50% Compared to Nifedipine

A network meta-analysis of 26 trials involving 4,439 pregnant participants with hypertensive disorders found that labetalol was associated with a significantly lower risk of developing preeclampsia compared to nifedipine [1][2]. Labetalol also demonstrated a greater reduction in the risk of severe hypertension versus placebo compared to methyldopa [1].

Obstetrics Preeclampsia Maternal-Fetal Medicine

Beta-1 Selectivity and Heart Rate: Labetalol Causes Less Bradycardia Than Metoprolol

In a direct comparison of 91 patients with mild to moderate hypertension, labetalol and metoprolol both effectively lowered blood pressure. However, metoprolol induced a significantly greater reduction in heart rate [1].

Pharmacodynamics Heart Rate Beta-Blockers

Receptor Antagonism Profile: Labetalol's Alpha/Beta Blockade Ratio Differs from Carvedilol

Although both labetalol and carvedilol are classified as combined alpha/beta-blockers, their pharmacodynamic profiles differ in the ratio of these antagonistic activities. Carvedilol is approximately 3 to 5 times more potent than labetalol in blocking alpha1- and beta-receptors [1]. Furthermore, at acute doses, the ratio of alpha-blockade to beta-blockade for carvedilol differs from that of labetalol, which results in different hemodynamic responses [2].

Receptor Pharmacology Alpha-Adrenergic Beta-Adrenergic

Metabolic Profile: Labetalol Shows Neutral Lipid Effects Compared to Detrimental Changes with Non-Vasodilating Beta-Blockers

Labetalol is noted as an exception among beta-blockers regarding its effect on lipid profiles. Unlike many non-vasodilating beta-blockers, which are known to increase triglycerides and decrease HDL cholesterol, labetalol has a neutral effect [1]. A direct comparison with metoprolol confirmed no significant effects of either drug on plasma lipids or lipoprotein fractions, placing labetalol in a metabolically favorable category [2].

Lipid Metabolism Cholesterol Cardiovascular Risk

Intravenous Blood Pressure Control: Labetalol Reaches Goal BP Slower Than Nicardipine but Offers a Distinct Safety Profile in Emergencies

In the management of acute neurovascular emergencies, a systematic review compared intravenous labetalol with nicardipine. The review found that nicardipine appears to reach goal blood pressure faster and with less variability, and requires less rescue antihypertensive use [1].

Hypertensive Emergency Intravenous Blood Pressure Variability

Procurement-Focused Application Scenarios for Labetalol CAS 36894-69-6 Based on Differentiating Evidence


First-Line Antihypertensive for Pregnant Women with Chronic or Gestational Hypertension

Clinical procurement for obstetrics and maternal-fetal medicine units should prioritize labetalol based on evidence from a network meta-analysis of 26 trials. The data shows labetalol is associated with a 50% lower risk of preeclampsia compared to nifedipine (RR 0.50) and a greater reduction in severe hypertension versus placebo (RR 0.20) compared to methyldopa (RR 0.44). This positions labetalol as a key agent for managing blood pressure in pregnancy while potentially mitigating serious maternal complications [1][2].

Preferred Beta-Blocker in Hypertensive Patients with Bradycardia or Reduced Cardiac Output

For hospital formularies and cardiology clinics, labetalol should be the preferred beta-blocker for hypertensive patients with concurrent bradycardia or conditions where preserving cardiac output is essential. Direct comparative evidence shows that labetalol (300 mg) reduced vascular resistance by 339 dynes·cm/sec⁵ with no effect on cardiac output (-0.08 L/min), whereas atenolol (100 mg) and propranolol (80 mg) decreased cardiac output and increased vascular resistance. A separate head-to-head trial also confirmed that metoprolol causes a significantly greater reduction in heart rate than labetalol (p < 0.01) [1][2].

Beta-Blocker of Choice for Patients with Concomitant Dyslipidemia or Metabolic Syndrome

Procurement for endocrinology and primary care clinics should favor labetalol as the beta-blocker of choice for hypertensive patients with coexisting dyslipidemia. Unlike many beta-blockers that adversely affect lipid profiles, labetalol is a noted exception with a neutral effect on triglycerides and HDL cholesterol. This class-level inference is supported by a direct comparative trial showing no significant effect of labetalol on plasma lipids [1][2].

Intravenous Agent for Hypertensive Emergencies When Beta-Blockade and Vascular Dilation are Required

In emergency departments and intensive care units, intravenous labetalol remains a first-line option for acute blood pressure management. While a systematic review indicates nicardipine may achieve goal blood pressure faster, labetalol is distinguished by its combined alpha and beta-blockade, offering a unique hemodynamic profile that reduces blood pressure primarily through vasodilation while maintaining cardiac output. This makes it particularly suitable for scenarios where concurrent beta-blockade is therapeutically advantageous, such as in aortic dissection or certain perioperative settings [1].

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